molecular formula C7H11N3O B2618106 1-(oxolan-3-yl)-1H-pyrazol-3-amine CAS No. 1341377-90-9

1-(oxolan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B2618106
CAS No.: 1341377-90-9
M. Wt: 153.185
InChI Key: IMPKLHKNLUJHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxolan-3-yl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a tetrahydrofuran (oxolane) substituent at the 1-position of the pyrazole ring. The oxolane group introduces a heterocyclic oxygen atom, which may enhance solubility and hydrogen-bonding capacity compared to purely aliphatic substituents.

Properties

IUPAC Name

1-(oxolan-3-yl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-7-1-3-10(9-7)6-2-4-11-5-6/h1,3,6H,2,4-5H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPKLHKNLUJHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxolan-3-yl)-1H-pyrazol-3-amine typically involves the reaction of oxolane derivatives with pyrazole intermediates. One common method includes the cyclization of appropriate precursors under controlled conditions to form the desired pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of oxolane and pyrazole intermediates, followed by their coupling under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(oxolan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(oxolan-3-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(oxolan-3-yl)-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 1-(oxolan-3-yl)-1H-pyrazol-3-amine with structurally similar pyrazol-3-amine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
1-(Oxolan-3-yl)-1H-pyrazol-3-amine Oxolane (tetrahydrofuran) C₈H₁₃N₃O 167.21 Enhanced solubility due to oxygen atom; moderate lipophilicity
1-(Oxetan-3-yl)-1H-pyrazol-5-amine Oxetane C₆H₉N₃O 139.16 Smaller ring size (4-membered oxetane) may increase strain but improve metabolic stability
1-(Adamantan-1-yl)-1H-pyrazol-3-amine Adamantane C₁₃H₁₉N₃ 217.31 High lipophilicity; bulky adamantyl group enhances membrane permeability
1-(tert-Butyl)-1H-pyrazol-3-amine tert-Butyl C₇H₁₃N₃ 139.20 Steric hindrance from tert-butyl group may reduce reactivity but improve metabolic stability
1-(Cyclohexylmethyl)-1H-pyrazol-3-amine Cyclohexylmethyl C₁₀H₁₇N₃ 179.27 Increased hydrophobicity; potential for prolonged half-life

Key Observations :

  • Oxolane vs.
  • Adamantane vs. Oxolane : The adamantyl group’s high lipophilicity contrasts with the oxolane’s balance of solubility and moderate hydrophobicity, making the latter more suitable for aqueous environments .
  • tert-Butyl vs. Oxolane : While tert-butyl offers steric protection, the oxolane group’s oxygen atom enables hydrogen bonding, which could enhance target affinity .

Biological Activity

1-(oxolan-3-yl)-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

1-(oxolan-3-yl)-1H-pyrazol-3-amine has the molecular formula C8H13N3OC_8H_{13}N_3O and features a unique oxolan ring attached to a pyrazole moiety. Its structural formula can be represented as follows:

  • Molecular Formula : C8H13N3OC_8H_{13}N_3O
  • SMILES : C1COCC1CN2C=CC(=N2)N
  • InChI : InChI=1S/C8H13N3O/c9-8-1-3-11(10-8)5-7-2-4-12-6-7/h1,3,7H,2,4-6H2

Biological Activity Overview

Research indicates that 1-(oxolan-3-yl)-1H-pyrazol-3-amine exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to inhibit bacterial growth by disrupting metabolic pathways or inhibiting enzyme functions critical for bacterial survival.

Anticancer Activity

The anticancer potential of 1-(oxolan-3-yl)-1H-pyrazol-3-amine has been a focal point in recent studies. The compound has demonstrated antiproliferative effects on several cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Lung CancerA54915.4
Breast CancerMDA-MB-23112.7
Colorectal CancerHCT11618.5
Prostate CancerPC320.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against these cancer types .

The biological activity of 1-(oxolan-3-yl)-1H-pyrazol-3-amine is primarily mediated through its interaction with key molecular targets involved in cancer progression and microbial resistance. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit critical enzymes such as topoisomerases and kinases that are pivotal in cancer cell proliferation.
  • Receptor Modulation : It can bind to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Antimicrobial Action : By targeting bacterial enzymes, it disrupts essential metabolic processes, leading to cell death.

Case Studies and Experimental Findings

Recent studies have focused on synthesizing derivatives of 1-(oxolan-3-yl)-1H-pyrazol-3-amine to enhance its biological activity. For instance, modifications to the pyrazole ring have been explored to improve selectivity and potency against specific cancer types.

Example Study

A study published in September 2022 synthesized various derivatives of pyrazole compounds and evaluated their anticancer properties. Among these, derivatives containing the oxolan moiety exhibited enhanced cytotoxicity against MDA-MB-231 cells compared to their counterparts lacking this structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.